(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol . This compound is characterized by the presence of a cyclopropylmethyl group and a 2-methyl-1-phenylpropyl group attached to an amine functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine typically involves the reaction of cyclopropylmethyl bromide with 2-methyl-1-phenylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bases, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Alkylated amines or ethers.
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved typically include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Cyclopropylmethyl)(1-phenylpropyl)amine: Similar structure but with a different substitution pattern on the phenyl ring.
(Cyclopropylmethyl)(2-phenylpropyl)amine: Similar structure but with a different alkyl group attached to the amine.
(Cyclopropylmethyl)(1-phenylethyl)amine: Similar structure but with a shorter alkyl chain.
Uniqueness
(Cyclopropylmethyl)(2-methyl-1-phenylpropyl)amine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it a valuable compound in research and industrial applications, as it can participate in a wide range of chemical reactions and exhibit specific biological activities .
Eigenschaften
Molekularformel |
C14H21N |
---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-2-methyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-11(2)14(15-10-12-8-9-12)13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3 |
InChI-Schlüssel |
HNQSMAFGALCHMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)NCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.